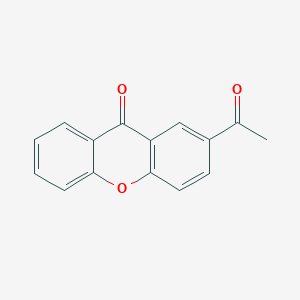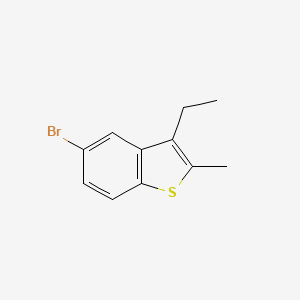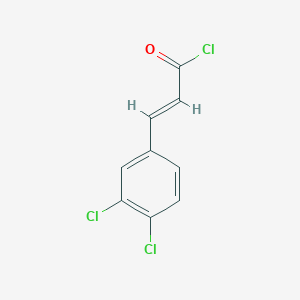
(2E)-3-(3,4-Dichlorophenyl)acryloyl chloride
説明
科学的研究の応用
Copolymerization and Characterization
The copolymerization of chlorophenyl acrylates with other monomers has been studied extensively. For instance, 4-Chlorophenyl acrylate was prepared and copolymerized with methyl acrylate, leading to the development of polymers for applications in the leather industry. These polymers were characterized by spectroscopic techniques and demonstrated varying thermal stability, depending on the chlorophenyl acrylate content, which could be beneficial for creating durable leather coatings (Thamizharasi et al., 1999).
Photophysical Behavior and Sensor Development
The synthesis of water-soluble polymers bearing fluorescein groups has been explored, with applications in sensing metal ions such as Fe3+. These polymers exhibit a specific response to the presence of Fe3+ in aqueous solutions, suggesting their potential use as reusable polymer sensors (Wang et al., 2008).
Aggregation-Induced Emission (AIE) Characteristics
Acrylate monomers with AIE attributes have been developed, leading to the synthesis of high molecular-weight AIE-active polymers. These polymers form stable nanoparticles and exhibit significant fluorescence quenching by nitro compounds, making them promising candidates for sensing applications, particularly in detecting nitroaromatic explosives (Zhou et al., 2014).
Polymer-Metal Complexes for Enhanced Thermal Stability
Research on poly(3-acetyl-4-hydroxyphenyl acrylate) and its Cu(II) and Ni(II) complexes has shown that these complexes exhibit higher thermal stability and glass transition temperatures than the polymer alone. This suggests applications in areas requiring materials with enhanced thermal properties (Nanjundan et al., 2004).
Antimicrobial Activity Studies
The synthesis of polymers derived from chloro and fluoro phenyl phenones has been explored for their antimicrobial activity. These studies indicate the potential of such polymers in developing new antimicrobial agents, which could be of significant interest in medical and environmental applications (Arun et al., 2003).
特性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3O/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOOOIAYRCYPSW-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452658 | |
| Record name | (2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-Dichlorophenyl)acryloyl chloride | |
CAS RN |
39156-98-4 | |
| Record name | (2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



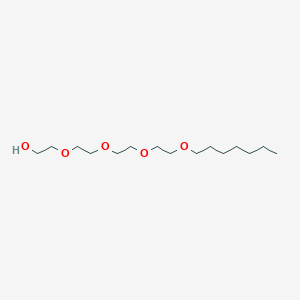
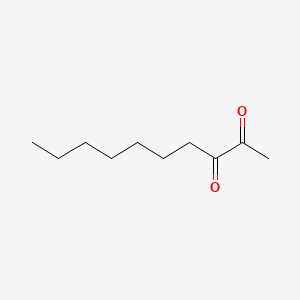
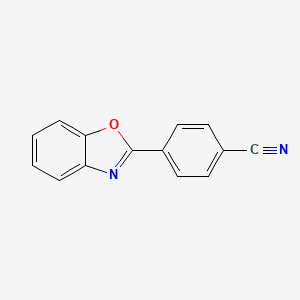
![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1625275.png)


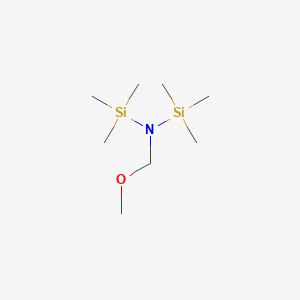
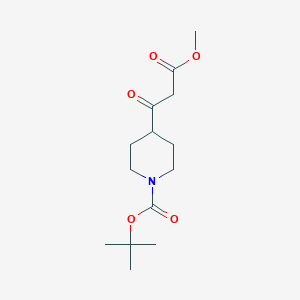
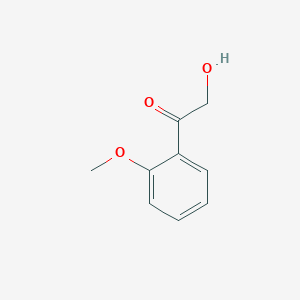
![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B1625283.png)

![6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine](/img/structure/B1625286.png)
